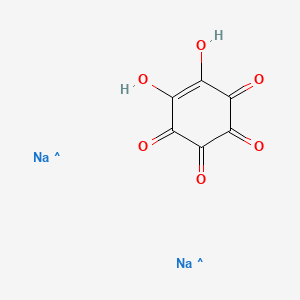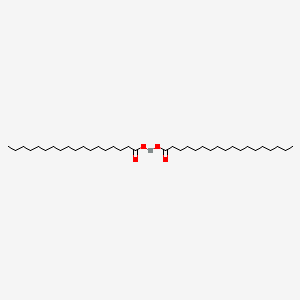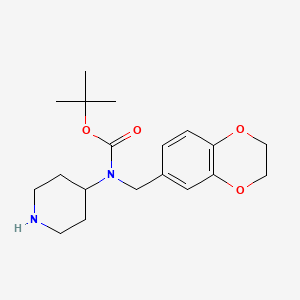![molecular formula C15H12N4O3S B12041779 6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12041779.png)
6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hidroxi-N-(5-metil-1,3,4-tiadiazol-2-YL)-4-oxo-1,2-dihidro-4H-pirrolo[3,2,1-IJ]quinolina-5-carboxamida es un compuesto orgánico complejo que pertenece a la clase de los compuestos heterocíclicos. Este compuesto se caracteriza por la presencia de un anillo de tiadiazol, un núcleo de pirroloquinolina y un grupo carboxamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Hidroxi-N-(5-metil-1,3,4-tiadiazol-2-YL)-4-oxo-1,2-dihidro-4H-pirrolo[3,2,1-IJ]quinolina-5-carboxamida generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común implica la reacción de 2-amino-5-metil-1,3,4-tiadiazol con un derivado de quinolina adecuado en condiciones de reacción específicas. La reacción generalmente se lleva a cabo en presencia de un catalizador, como trietilamina, y un solvente adecuado, como el etanol .
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos por lotes a gran escala o de flujo continuo. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas de purificación, como la recristalización y la cromatografía, es esencial para obtener el compuesto deseado con un mínimo de impurezas .
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Hidroxi-N-(5-metil-1,3,4-tiadiazol-2-YL)-4-oxo-1,2-dihidro-4H-pirrolo[3,2,1-IJ]quinolina-5-carboxamida sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados de quinolina correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un grupo hidroxilo.
Sustitución: El anillo de tiadiazol puede sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Las reacciones se llevan a cabo generalmente en condiciones controladas de temperatura y pH para garantizar la selectividad y el rendimiento .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir óxidos de N-quinolina, mientras que las reacciones de reducción pueden producir derivados hidroxilados .
Aplicaciones Científicas De Investigación
6-Hidroxi-N-(5-metil-1,3,4-tiadiazol-2-YL)-4-oxo-1,2-dihidro-4H-pirrolo[3,2,1-IJ]quinolina-5-carboxamida tiene una amplia gama de aplicaciones de investigación científica:
Química Medicinal: El compuesto ha mostrado potencial como agente antimicrobiano y anticancerígeno debido a su capacidad para interactuar con dianas biológicas.
Ciencia de Materiales: Se utiliza en el desarrollo de materiales avanzados con propiedades electrónicas y ópticas únicas.
Química Industrial: El compuesto se emplea en la síntesis de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 6-Hidroxi-N-(5-metil-1,3,4-tiadiazol-2-YL)-4-oxo-1,2-dihidro-4H-pirrolo[3,2,1-IJ]quinolina-5-carboxamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir el crecimiento de células cancerosas al interferir con los mecanismos de replicación y reparación del ADN .
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de 1,3,4-Tiadiazol: Estos compuestos comparten el anillo de tiadiazol y exhiben actividades biológicas similares.
Derivados de Quinolina: Los compuestos con un núcleo de quinolina tienen propiedades químicas y aplicaciones comparables.
Singularidad
6-Hidroxi-N-(5-metil-1,3,4-tiadiazol-2-YL)-4-oxo-1,2-dihidro-4H-pirrolo[3,2,1-IJ]quinolina-5-carboxamida es única debido a su combinación de un anillo de tiadiazol y un núcleo de pirroloquinolina, lo que le confiere propiedades químicas y biológicas distintas. Esta singularidad la convierte en un compuesto valioso para diversas aplicaciones científicas e industriales .
Propiedades
Fórmula molecular |
C15H12N4O3S |
|---|---|
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
9-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C15H12N4O3S/c1-7-17-18-15(23-7)16-13(21)10-12(20)9-4-2-3-8-5-6-19(11(8)9)14(10)22/h2-4,20H,5-6H2,1H3,(H,16,18,21) |
Clave InChI |
DMQFXPNXMNWKBM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B12041726.png)

![N-(2-cyanophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041731.png)
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B12041733.png)
![N-(4-(Dimethylamino)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12041739.png)


![2-amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12041780.png)
![(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12041782.png)


